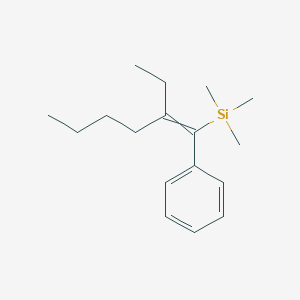
(2-Ethyl-1-phenylhex-1-en-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-1-phenylhex-1-en-1-yl)(trimethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a substituted hexenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1-phenylhex-1-en-1-yl)(trimethyl)silane typically involves the hydrosilylation of an appropriate alkyne or alkene precursor with a silane reagent. One common method is the platinum-catalyzed hydrosilylation of 2-ethyl-1-phenylhex-1-yne with trimethylsilane. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of robust catalysts and optimized reaction conditions ensures the scalability of the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-1-phenylhex-1-en-1-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with altered substituents.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
Chemistry
In organic synthesis, (2-Ethyl-1-phenylhex-1-en-1-yl)(trimethyl)silane is used as a reagent for introducing the trimethylsilyl group into molecules, which can protect reactive sites during multi-step syntheses.
Biology
The compound’s derivatives are explored for their potential biological activities, including as intermediates in the synthesis of bioactive molecules.
Medicine
Research is ongoing to investigate the potential medicinal properties of compounds derived from this compound, particularly in drug development.
Industry
In the materials science field, this compound is used in the production of silicon-based materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which (2-Ethyl-1-phenylhex-1-en-1-yl)(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating specific chemical transformations. The pathways involved often include the formation of transient silanols or siloxanes, which can further react to yield the desired products.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler silane with three methyl groups attached to silicon.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.
Phenylsilane: Contains a phenyl group attached to silicon.
Uniqueness
(2-Ethyl-1-phenylhex-1-en-1-yl)(trimethyl)silane is unique due to the presence of both a substituted hexenyl group and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications that other silanes may not be suitable for.
Properties
CAS No. |
108682-38-8 |
|---|---|
Molecular Formula |
C17H28Si |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
(2-ethyl-1-phenylhex-1-enyl)-trimethylsilane |
InChI |
InChI=1S/C17H28Si/c1-6-8-12-15(7-2)17(18(3,4)5)16-13-10-9-11-14-16/h9-11,13-14H,6-8,12H2,1-5H3 |
InChI Key |
GPDVEHTTWZUZPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(C1=CC=CC=C1)[Si](C)(C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


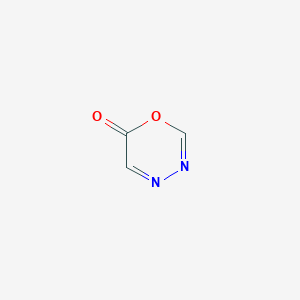
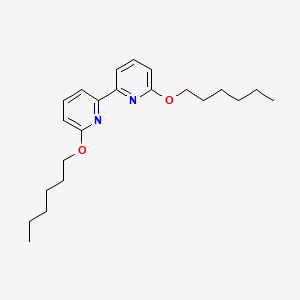
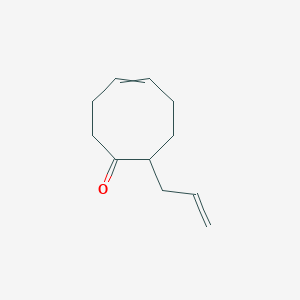
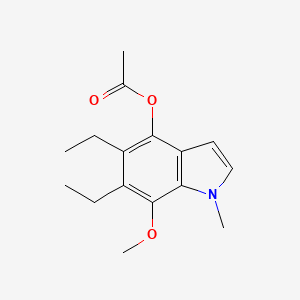
![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
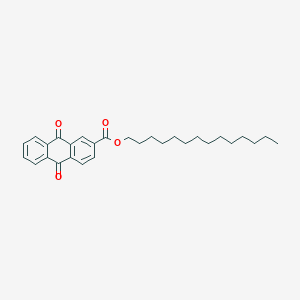

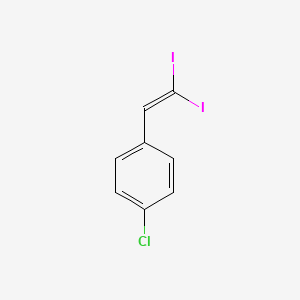
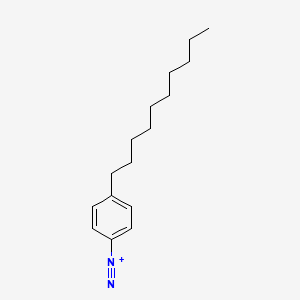
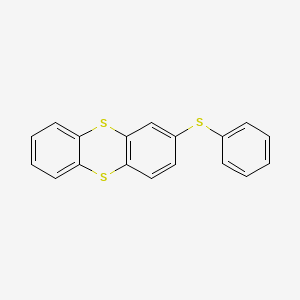

![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)
